2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline
Overview
Description
Molecular Structure Analysis
The InChI code for CDIPA is 1S/C12H11ClN4O2/c13-9-5-8 (12 (18)19)6-10 (15-9)17-4-3-16-2-1-14-11 (16)7-17/h1-2,5-6H,3-4,7H2, (H,18,19)
. This code provides a detailed description of the molecule’s structure, including the positions of the chlorine, nitrogen, and oxygen atoms, as well as the arrangement of the carbon skeleton.
Scientific Research Applications
Synthesis and Biological Activity
The chemical compound 2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline is a structurally unique entity that has garnered attention in various fields of scientific research. While the specific compound was not directly found in the reviewed literature, research on related heterocyclic compounds provides insight into potential applications and methodologies that could be relevant for its investigation.
One significant area of research involves the synthesis and study of heterocyclic compounds, which are crucial in medicinal chemistry and drug design due to their wide range of biological activities. For instance, the synthesis of pyrazole derivatives, which share a core structural resemblance with the compound , has been extensively explored. These compounds are known for their diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties (Dar & Shamsuzzaman, 2015).
Catalysis and Organic Synthesis
Another area of interest is the role of heterocyclic compounds in catalysis and organic synthesis. The versatility of these compounds, including those similar in structure to this compound, makes them valuable in the development of new synthetic methodologies. For example, research on the use of carbon dioxide with aniline derivatives for the synthesis of functionalized azole compounds showcases the potential for innovative approaches to chemical synthesis that could be applicable to the compound of interest (Vessally et al., 2017).
Optoelectronic Applications
Furthermore, the incorporation of heterocyclic compounds into optoelectronic materials has been a topic of recent exploration. The structural features of compounds like this compound could potentially make them suitable for applications in electronic devices, luminescent elements, and photoelectric conversion elements. This is supported by research on quinazoline and pyrimidine derivatives, which have shown promise in the creation of novel optoelectronic materials due to their luminescent and electroluminescent properties (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been known to interact with enzymes like xanthine oxidase .
Mode of Action
It has been observed that similar compounds can chemiluminesce in the presence of the xanthine–xanthine oxidase system . This suggests that the compound might interact with its targets and undergo a chemical reaction that results in the emission of light.
Result of Action
Similar compounds have been used to assess superoxide formation in various conditions, including neutrophil and macrophage activation, cultured cells, and vascular tissue .
Action Environment
It has been observed that similar compounds can chemiluminesce in aqueous solutions with a ph range of 5–65 , suggesting that the compound’s activity may be influenced by the pH of its environment.
Biochemical Analysis
Biochemical Properties
2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)aniline plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes and proteins. It has been shown to interact with phosphatidylinositol 3-kinase (PI3K) and histone deacetylase (HDAC), exhibiting dual inhibitory activity . These interactions are crucial as they can modulate various signaling pathways and epigenetic modifications, making the compound a potential candidate for cancer therapy .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to inhibit cell proliferation in cancer cell lines such as K562 and Hut78 . The compound influences cell signaling pathways by inhibiting PI3K, which is involved in cell growth and survival, and HDAC, which affects gene expression through epigenetic modifications . This dual inhibition leads to altered gene expression and reduced cellular metabolism, ultimately resulting in decreased cell viability .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with PI3K and HDAC . The compound inhibits the catalytic activity of PI3K, preventing the phosphorylation of downstream targets involved in cell survival and proliferation . Additionally, it inhibits HDAC, leading to increased acetylation of histones and other proteins, which can alter gene expression and promote apoptosis in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time points. The compound has shown stability under standard laboratory conditions, with minimal degradation observed over time . Long-term exposure to the compound in in vitro studies has demonstrated sustained inhibition of cell proliferation and induction of apoptosis . In vivo studies have also indicated that the compound maintains its efficacy over extended periods, with no significant loss of activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects have been observed, including weight loss and mild organ toxicity . These findings suggest that careful dosage optimization is necessary to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism and clearance from the body . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity . These interactions can affect metabolic flux and alter the levels of key metabolites, influencing the overall metabolic state of the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound has been shown to accumulate in certain cellular compartments, such as the nucleus, where it exerts its inhibitory effects on HDAC . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is critical for its activity. The compound is primarily localized in the nucleus, where it interacts with HDAC and modulates gene expression . Additionally, it may be found in other cellular compartments, such as the cytoplasm, where it can interact with PI3K and influence signaling pathways . Post-translational modifications and targeting signals play a role in directing the compound to specific subcellular locations .
Properties
IUPAC Name |
2-(3-chloro-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4/c13-11-7-15-12-8-16(5-6-17(11)12)10-4-2-1-3-9(10)14/h1-4,7H,5-6,8,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXHTKNVWXYWSA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC=C2Cl)CN1C3=CC=CC=C3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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